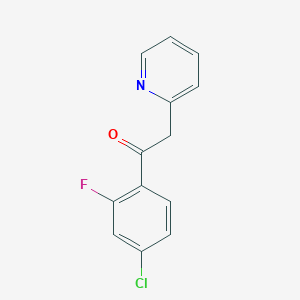
1-(4-Chloro-2-fluorophenyl)-2-(pyridin-2-yl)ethan-1-one
Descripción general
Descripción
1-(4-Chloro-2-fluorophenyl)-2-(pyridin-2-yl)ethan-1-one, also known as 4-chloro-2-fluoro-pyridine, is an organic compound that is used in a variety of scientific and medical research applications. It is a colorless crystalline solid with a molecular weight of 218.58 g/mol and a melting point of 97-99 °C. 4-chloro-2-fluoro-pyridine is an important intermediate in the synthesis of various pharmaceuticals, pesticides, and other organic compounds. In addition, it has been used in the synthesis of various heterocyclic compounds, including pyridazinones, pyridines, and pyrazines.
Aplicaciones Científicas De Investigación
Synthesis of Complex Molecules and Optical Properties
Researchers have developed novel compounds and materials utilizing derivatives similar to 1-(4-Chloro-2-fluorophenyl)-2-(pyridin-2-yl)ethan-1-one, demonstrating its utility in the synthesis of complex molecules. For instance, compounds with structural similarities have been synthesized, showcasing potential applications in photonics and electronics due to their unique optical properties. These materials exhibit significant potential in the development of new photonic devices, highlighting the importance of such compounds in advancing materials science (Gao Xi-cun, 2013).
Electrooptic Film Fabrication
The synthesis of electrooptic films incorporating pyridine derivatives showcases the potential of 1-(4-Chloro-2-fluorophenyl)-2-(pyridin-2-yl)ethan-1-one in enhancing the electrochromic properties of conducting polymers. By copolymerizing similar compounds with other electroactive materials, researchers have been able to fabricate films that exhibit a range of colors upon electrical stimulation, demonstrating applications in smart windows and displays (Özlem Türkarslan et al., 2007).
Medicinal Chemistry and Drug Development
In the realm of medicinal chemistry, derivatives of 1-(4-Chloro-2-fluorophenyl)-2-(pyridin-2-yl)ethan-1-one have been explored for their potential as intermediates in the synthesis of biologically active compounds. For example, research into the synthesis and characterization of new heterocyclic molecules reveals the utility of similar compounds in developing new pharmaceuticals with potential anticancer activity. This underscores the compound's significance in the synthesis of novel therapeutic agents (P. Murthy et al., 2017).
Propiedades
IUPAC Name |
1-(4-chloro-2-fluorophenyl)-2-pyridin-2-ylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClFNO/c14-9-4-5-11(12(15)7-9)13(17)8-10-3-1-2-6-16-10/h1-7H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUKAXDVIBUIWDE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CC(=O)C2=C(C=C(C=C2)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chloro-2-fluorophenyl)-2-(pyridin-2-yl)ethan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(2,5-Dichlorophenoxy)methyl]-1,3-thiazol-2-amine](/img/structure/B1414854.png)
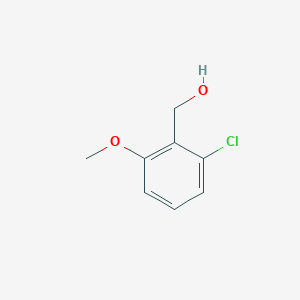
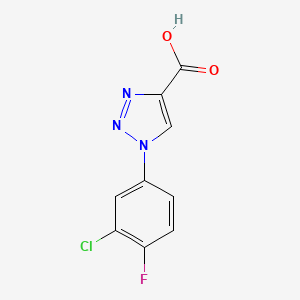
![N-{4-[(4-oxopiperidin-1-yl)sulfonyl]phenyl}acetamide](/img/structure/B1414858.png)
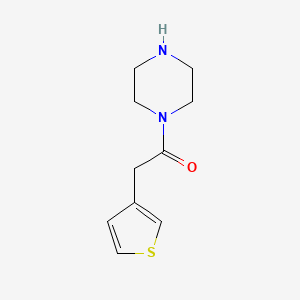
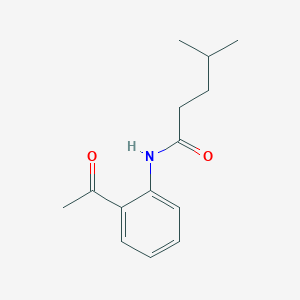
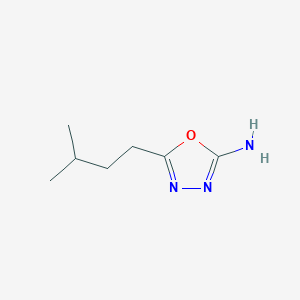
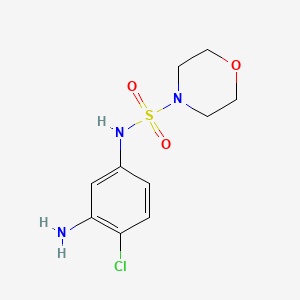
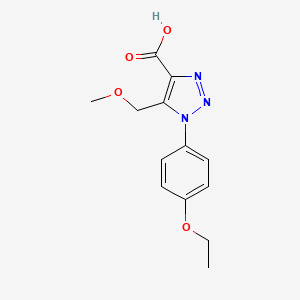
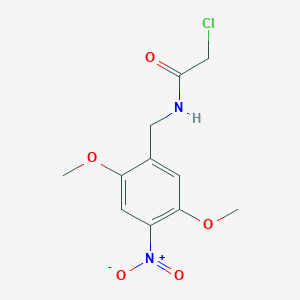
![N-[(4-methoxyphenyl)methyl]oxan-4-amine](/img/structure/B1414870.png)
![2-[(Tetrahydro-2H-pyran-4-ylcarbonyl)amino]-acetic acid](/img/structure/B1414871.png)
![1-[(1-methyl-1H-pyrazol-4-yl)methyl]-1,4-diazepane](/img/structure/B1414872.png)
![3-[4-(Trifluoromethyl)phenyl]but-2-enoic acid](/img/structure/B1414875.png)